molecular formula C18H17N3O4S2 B11258208 (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide

Cat. No.: B11258208
M. Wt: 403.5 g/mol
InChI Key: UTOAZRVOSAZEGE-VMPITWQZSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound that features a furan ring, a benzothiazole moiety, and a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine sulfonyl group and the furan ring. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole core using pyrrolidine sulfonyl chloride under basic conditions.

    Attachment of Furan Ring: The final step is the coupling of the furan ring to the benzothiazole core through a condensation reaction with an appropriate furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide is unique due to its combination of a furan ring, a benzothiazole moiety, and a pyrrolidine sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C18H17N3O4S2/c22-17(8-5-13-4-3-11-25-13)20-18-19-15-7-6-14(12-16(15)26-18)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22)/b8-5+

InChI Key

UTOAZRVOSAZEGE-VMPITWQZSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4

Origin of Product

United States

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